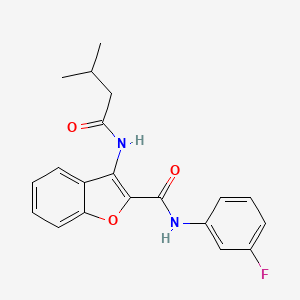
N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzofuran carboxamide derivatives, including compounds similar to N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, has been explored in various studies. For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and characterized using NMR, IR, Mass, and X-ray crystallographic techniques . Another study synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, employing a synthetic pathway involving salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . Additionally, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized using the standard 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt) protocol .
Molecular Structure Analysis
The molecular structure of benzofuran carboxamide derivatives has been characterized using various spectroscopic methods. For example, the ferrocenylmethyl benzene-carboxamide derivatives were characterized using 1H NMR, 13C NMR, 19F NMR, DEPT-135, 1H–1H COSY, and 1H–13C COSY (HMQC) spectroscopy, and electrospray ionisation mass spectrometry (ESI-MS) . Disorder-induced concomitant polymorphism was observed in 3-fluoro-N-(3-fluorophenyl) benzamide, with two modifications showing different crystal structures due to disorder .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran carboxamide derivatives often include condensation, hydrolysis, amidation, and coupling reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . The synthesis of radiolabelled matrix metalloproteinase inhibitor involved a 7-step synthesis with an overall chemical yield of 2.3% .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran carboxamide derivatives are influenced by their molecular structure and the presence of functional groups. The cytotoxic effects of some N-(ferrocenylmethyl)benzene-carboxamide derivatives on the MDA-MB-435-S-F breast cancer cell line suggest that these compounds may have potential therapeutic applications . The study of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives revealed potent butyrylcholinesterase inhibitory activity, with IC50 values in the range of 0.054-2.7 µM . Additionally, the fluorinated 3-benzyl-5-indolecarboxamides showed promising activity as leukotriene receptor antagonists, with one compound selected for clinical evaluation .
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
One notable study on a structurally related compound, SB-649868, which is a novel orexin 1 and 2 receptor antagonist, revealed significant insights into its metabolism and pharmacokinetics. This research highlighted the compound's principal route of metabolism via oxidation of the benzofuran ring. The study also discussed the disposition of [14C]SB-649868 in humans, indicating its elimination predominantly via feces and identifying metabolites that result from the oxidation of the benzofuran ring. Such studies are critical for understanding the metabolic fate and potential therapeutic applications of benzofuran derivatives, including "N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide" (Renzulli et al., 2011).
Radioligand Development for PET Imaging
In the quest for novel radioligands suitable for positron emission tomography (PET) imaging, the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides, including compounds with structural similarities to "this compound," have been explored. These compounds demonstrate potential for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, showcasing the versatility of benzofuran derivatives in the development of diagnostic tools (Matarrese et al., 2001).
Antimicrobial and Antipathogenic Activity
The antimicrobial and antipathogenic potential of benzofuran derivatives, including those structurally related to "this compound," has been investigated. Studies on thiourea derivatives have highlighted significant antimicrobial activity, particularly against strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential of benzofuran derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Drug Discovery and Development
Research on benzofuran carboxamide derivatives has revealed their potential in drug discovery, particularly in the synthesis of new chemical entities with antimicrobial, anti-inflammatory, and radical scavenging activities. These studies underscore the significance of benzofuran derivatives, including "this compound," in the development of new bioactive compounds with therapeutic relevance (Lavanya et al., 2017).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12(2)10-17(24)23-18-15-8-3-4-9-16(15)26-19(18)20(25)22-14-7-5-6-13(21)11-14/h3-9,11-12H,10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOFHGXGKGMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)
![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)
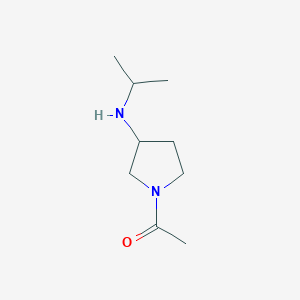
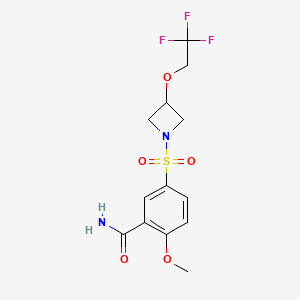
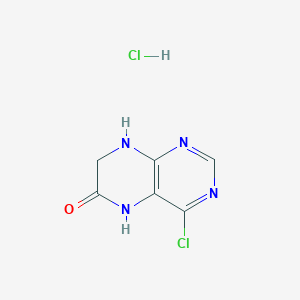
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
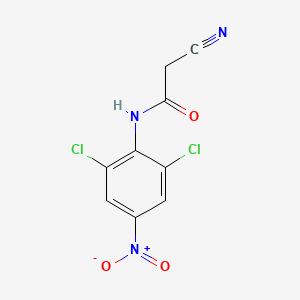
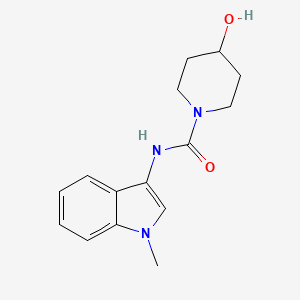
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)